molecular formula C12H16Mg3O14P2+4 B12679800 Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) CAS No. 97158-46-8

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate)

Cat. No.: B12679800
CAS No.: 97158-46-8
M. Wt: 519.11 g/mol
InChI Key: GIUJDPZWWWUWHT-UHFFFAOYSA-L
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Description

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) is a magnesium-containing organophosphonate compound characterized by a central magnesium ion coordinated to two bis(phosphonoylbis(oxy)propionate) ligands. Its structure features phosphonate and propionate moieties linked via ether bonds, creating a stable, anionic framework. The compound is produced industrially by BuGuCh & Partners, a global chemical manufacturer with facilities across North America, Europe, and Asia . The presence of magnesium enhances biocompatibility and environmental safety compared to heavy-metal analogs.

Properties

CAS No.

97158-46-8

Molecular Formula

C12H16Mg3O14P2+4

Molecular Weight

519.11 g/mol

IUPAC Name

trimagnesium;2-[1-carboxylatoethoxy(oxo)phosphaniumyl]oxypropanoate

InChI

InChI=1S/2C6H9O7P.3Mg/c2*1-3(5(7)8)12-14(11)13-4(2)6(9)10;;;/h2*3-4H,1-2H3,(H-,7,8,9,10);;;/q;;3*+2/p-2

InChI Key

GIUJDPZWWWUWHT-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] typically involves the reaction of magnesium salts with phosphonoylbis(oxy)bispropionate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the composition and properties of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced magnesium complexes. Substitution reactions can result in a variety of substituted phosphonate and propionate compounds .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₂H₁₆Mg₃O₁₄P₂
Molecular Weight : 519.11 g/mol
CAS Number : 97158-46-8
IUPAC Name : trimagnesium; 2-[1-carboxylatoethoxy(oxo)phosphaniumyl]oxypropanoate

The unique structure of this compound includes three magnesium ions coordinated with phosphonate and propionate groups, which contributes to its reactivity and stability in various applications.

Chemistry

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) serves as a reagent in organic synthesis and catalysis. It can facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology

Research indicates that this compound may interact with biological systems, influencing enzyme activities and cellular processes:

  • Enzyme Interactions : Studies have shown that magnesium ions can modulate the activity of enzymes such as nucleoside triphosphatase, which plays a critical role in cellular energy metabolism.
  • Antioxidant Properties : Compounds containing phosphonate groups are being investigated for their potential antioxidant effects, providing protective benefits against oxidative stress-related diseases.

Medicine

The therapeutic potential of trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) is under exploration:

  • Drug Delivery Systems : Its unique structural properties suggest it could be utilized in drug delivery applications, enhancing the bioavailability of therapeutic agents.
  • Potential Treatments for Diseases : Research is ongoing to evaluate its efficacy in managing conditions linked to oxidative stress and cellular damage.

Study 1: Enzyme Activity Modulation

A study focused on the effects of magnesium ions on nucleoside triphosphatase activity demonstrated that higher concentrations of trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) could inhibit enzyme function. This modulation suggests potential implications for energy metabolism in cells.

Study 2: Antioxidant Research

Research into magnesium-based compounds highlighted their role in combating oxidative stress. The antioxidant capacity of trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) shows promise for protective effects against diseases such as cancer and neurodegeneration.

Mechanism of Action

The mechanism of action of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Phosphonate vs. Phosphite Esters: Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) contains phosphonate (P=O) groups, which are more oxidation-resistant and hydrolytically stable than phosphite esters (P-O-R) like triisopropyl phosphite. Phosphites are prone to hydrolysis and oxidative degradation, limiting their long-term utility in humid environments .

Metal Coordination Complexes: Compared to Schiff base metal complexes (e.g., Zn(II), Co(II), Ni(II), Cu(II) complexes with sodium 2,2'-(ethane-1,2-diylbis(oxy))bis(phenylene) ligands), the trimagnesium compound lacks nitrogen-based coordination. Instead, it relies on oxygen donors from phosphonate and carboxylate groups, resulting in weaker field stabilization but higher environmental compatibility. Magnesium’s lighter atomic weight also reduces toxicity risks relative to transition metals like Cu or Ni .

Environmental and Regulatory Profiles

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) predates many modern regulatory frameworks, as evidenced by BuGuCh’s production since 1996 . In contrast, compounds like 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) (registered in 2010) face stricter scrutiny due to halogenated structures and persistence . Magnesium phosphonates are likely less bioaccumulative than sulfonated derivatives (e.g., 2,2-bis(ethylsulphonyl)propane) or chlorinated analogs, aligning with trends toward greener chemistry.

Data Tables

Table 1: Key Properties of Trimagnesium Compound and Analogs

Compound Metal Ion Ligand Type Stability Primary Applications
Trimagnesium bis(...phosphonoyl...) Mg²⁺ Phosphonate/propionate High thermal Flame retardants, stabilizers
Zn(II) Schiff base complex Zn²⁺ Phenolic Schiff base Moderate Catalysis, sensors
2-Styrylchromone dimer None Chromone/alkyne Photostable Biomedical research
Triisopropyl phosphite None Phosphite ester Low (hydrolysis) Plasticizers

Table 2: Regulatory and Environmental Profiles

Compound Registration Date Key Risks Persistence
Trimagnesium bis(...phosphonoyl...) Pre-1996 Low toxicity Moderate
2,2-bis(chloromethyl)trimethylene... 2010 Carcinogenic potential High
2,2-bis(ethylsulphonyl)propane 2010 Aquatic toxicity High

Biological Activity

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) is a complex magnesium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to its interaction with biological systems. The following sections will explore its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) can be described structurally as follows:

  • Chemical Formula : C₆H₁₄Mg₃O₆P₂
  • Molecular Weight : 286.48 g/mol

The presence of phosphonate groups in its structure suggests potential for chelation with metal ions and interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) may exhibit inhibitory effects on various enzymes:

Antioxidant Properties

Compounds containing magnesium and phosphonate groups have been studied for their antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration.

Study 1: Effects on Enzyme Activity

A study investigating the effects of magnesium ions on nucleoside triphosphatase activity revealed that higher concentrations of magnesium could inhibit enzyme function, thereby affecting cellular energy metabolism. This finding suggests that Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) could modulate energy-related pathways in cells .

Study 2: Potential Therapeutic Applications

Another study focused on the therapeutic applications of magnesium-based compounds highlighted their role in managing conditions related to oxidative stress. The antioxidant capacity of these compounds may provide protective effects against cellular damage caused by free radicals, indicating a promising area for further investigation concerning Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate) .

Data Summary Table

Biological Activity Effect Reference
Nucleoside Phosphatase InhibitionInhibitory effect observed
Cholinesterase InhibitionPotential inhibition suggested
Antioxidant ActivityProtective against oxidative stress

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